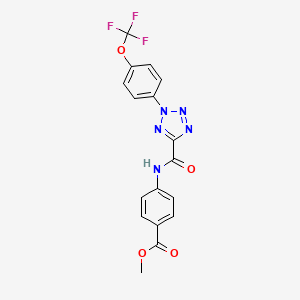

methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-9 (10 (14)15-2)8-6 (11)4-3-5-7 (8)12-13/h3-5H,1-2H3 . The Canonical SMILES is CN1C (=C2C (=N1)C=CC=C2Br)C (=O)OC .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 44.1 Ų and a XLogP3-AA of 2.4 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass are both 267.98474 g/mol .科学的研究の応用

Ring Enlargement and Deprotonation Reactions

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is involved in complex chemical reactions, such as the formation of N-heterocyclic carbenes, which deprotonate α-halo ketones leading to ring enlargement reactions. This process has been used to create cinnolines and study the debromination of vicinal dibromides to form alkenes, highlighting its significance in synthetic chemistry for developing new compounds and understanding reaction mechanisms Schmidt, Snovydovych, & Gjikaj, 2008.

Corrosion Inhibition

Studies have demonstrated the utility of heterocyclic compounds, including indazole derivatives, as corrosion inhibitors for metals in acidic environments. These inhibitors work by decreasing corrosion current and increasing charge-transfer resistance, showcasing their potential in protecting metals from corrosive damage Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005.

Synthesis of Oxazole Derivatives

The compound and its structural analogs play a crucial role in the synthesis of oxazole derivatives. Methods have been developed for converting 3-bromo-2-ketoesters into 2-oxazolone-4-carboxylates, which can be further manipulated to yield a variety of potentially useful compounds. This showcases its utility in synthetic organic chemistry for creating diverse heterocyclic compounds Okonya, Hoffman, & Johnson, 2002.

Development of Bioactive Molecules

Research has also focused on the structural analysis of biologically active nitroindazoles, including derivatives of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate. These studies contribute to the understanding of the molecular basis of their activity and the development of new therapeutic agents Cabildo, Claramunt, López, García, Pérez-Torralba, Pinilla, Torres, Alkorta, & Elguero, 2011.

Safety and Hazards

特性

IUPAC Name |

methyl 4-bromo-2-methylindazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)8-6(11)4-3-5-7(8)12-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGSCYXAIONAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=N1)C=CC=C2Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2674500.png)

![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)

![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)

![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)

![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)